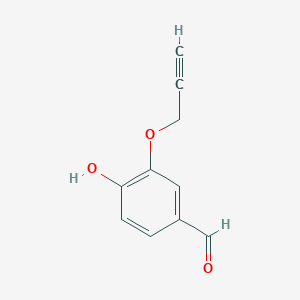
(4-Methoxy-1H-indazol-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-1H-indazol-7-yl)boronic acid is a boronic acid derivative with a methoxy group attached to the fourth position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazones with aldehydes or ketones, followed by borylation reactions using boronic acid derivatives . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for (4-Methoxy-1H-indazol-7-yl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions
(4-Methoxy-1H-indazol-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
科学研究应用
(4-Methoxy-1H-indazol-7-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Methoxy-1H-indazol-7-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes, leading to inhibition or modulation of their activity . This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.
相似化合物的比较
Similar Compounds
(4-Methoxy-1H-indazol-5-yl)boronic acid: Similar structure but with the boronic acid group at a different position.
1H-Indazole-5-boronic acid: Lacks the methoxy group but has similar boronic acid functionality.
Indazole-4-boronic acid: Another positional isomer with the boronic acid group at the fourth position.
Uniqueness
(4-Methoxy-1H-indazol-7-yl)boronic acid is unique due to the specific positioning of the methoxy and boronic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
属性
分子式 |
C8H9BN2O3 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC 名称 |
(4-methoxy-1H-indazol-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)8-5(7)4-10-11-8/h2-4,12-13H,1H3,(H,10,11) |
InChI 键 |
NWRGLDFTNUPIAF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=C(C=C1)OC)C=NN2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


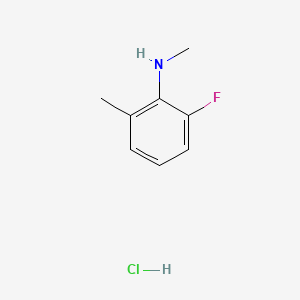


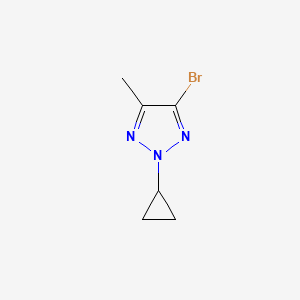
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

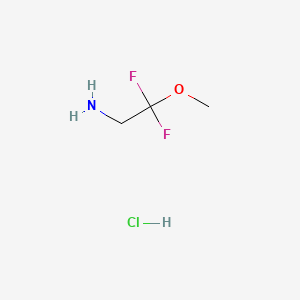
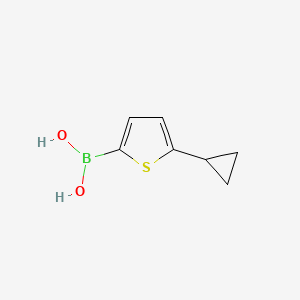

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
